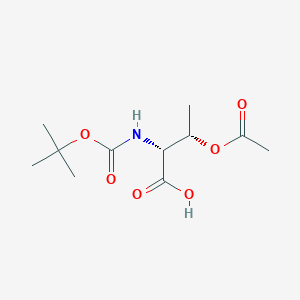

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid

Description

(2R,3S)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an acetoxy group at the 3-position of the butanoic acid backbone. Its stereochemistry (2R,3S) distinguishes it from diastereomers and enantiomers, influencing its reactivity, solubility, and applications in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the acetoxy moiety may serve as a leaving group or participate in further derivatization.

Key properties (inferred from structural analogs and evidence):

Properties

IUPAC Name |

(2R,3S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-6(17-7(2)13)8(9(14)15)12-10(16)18-11(3,4)5/h6,8H,1-5H3,(H,12,16)(H,14,15)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDQHSHVSLIFAR-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemoselective O-Acylation of Unprotected Hydroxyamino Acids

Principle : Direct acylation of Boc-protected β-hydroxy-α-amino acids under acidic conditions avoids multi-step protection/deprotection sequences.

Procedure :

-

Start with Boc-protected threonine or homologs.

-

Treat with acetic anhydride or acetyl chloride in acidic media (e.g., HCl/dioxane).

-

Maintain reaction at 0–25°C to suppress racemization.

Advantages :

-

Scalable to multigram quantities without chromatography.

Example :

Enzymatic Synthesis via D-Threonine Aldolase

Principle : Biocatalytic aldol addition of glycine to pyruvate derivatives using D-threonine aldolase (DTA) achieves stereocontrol.

Procedure :

-

Catalyze reaction between glycine and pyruvate aldehyde using recombinant DTA.

-

Crystallize product directly from the reaction mixture.

Optimization :

-

Enzyme : E. coli-expressed DTA (K<sub>m</sub> for glycine = 12 mM).

-

Conditions : pH 7.5, 30°C, 24 h.

Advantages :

-

Environmentally friendly (aqueous media, no toxic reagents).

-

Direct crystallization simplifies purification.

Mitsunobu Reaction for Stereochemical Inversion

Principle : Mitsunobu reaction inverts configuration at C2 or C3 to achieve desired (2R,3S) stereochemistry.

Procedure :

-

Start with (2S,3R)-Boc-threonine derivatives.

-

React with phthalimide or succinimide under Mitsunobu conditions (DIAD, PPh<sub>3</sub>).

-

Hydrolyze intermediate and acetylate the hydroxyl group.

Example :

Asymmetric Aldol Addition Catalyzed by Chiral Organocatalysts

Principle : Proline-derived catalysts enable enantioselective aldol reactions to form β-hydroxy-α-amino acid backbones.

Procedure :

-

React glycine Schiff base with ketones using (S)-proline catalyst.

-

Protect amino group with Boc, followed by acetylation.

Optimization :

Comparative Analysis of Methods

Critical Challenges and Solutions

Stereochemical Purity

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxy compound.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the free amino group.

Substitution: The acetoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: (2R,3S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)butanoic acid.

Deprotection: (2R,3S)-3-acetoxy-2-aminobutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 261.27 g/mol. Its structure includes an acetoxy group and a tert-butoxycarbonyl (Boc) amino group, which are crucial for its reactivity and application in synthetic pathways.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid exhibit potential anticancer properties. The Boc protection allows for selective reactions that can lead to the synthesis of more complex molecules with therapeutic effects against various cancer types.

Peptide Synthesis

The compound serves as a valuable intermediate in the synthesis of peptides. The Boc group is commonly used for protecting amino groups during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. This application is critical in developing peptide-based drugs.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid can act as a building block for constructing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in synthetic routes.

Case Study: Synthesis of Bioactive Compounds

A notable case study involved using this compound as an intermediate in synthesizing bioactive molecules that target specific biological pathways. Researchers reported successful transformations leading to compounds with enhanced biological activity, demonstrating the utility of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid in drug discovery processes.

Analytical Applications

Spectroscopic Studies

The compound can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry. These analyses help confirm the structure and purity of synthesized compounds in research laboratories.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer activity; used in peptide synthesis |

| Organic Synthesis | Building block for complex molecules; versatile intermediate |

| Analytical Chemistry | Utilized in spectroscopic studies for structural confirmation |

Mechanism of Action

The mechanism of action of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding hydroxy compound. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions of the amino group during synthesis. Upon deprotection, the free amino group can participate in further biochemical reactions .

Comparison with Similar Compounds

Diastereomeric and Enantiomeric Variants

Stereochemical Impact : The (2R,3S) configuration may confer distinct crystallinity or enzymatic recognition compared to (2S,3R) analogs, affecting synthetic yields or biological activity.

Functional Group Modifications

Protective Group Dynamics :

Biological Activity

Overview

(2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that has garnered interest in biochemical research due to its structural features and potential biological applications. This compound, characterized by an acetoxy group and a tert-butoxycarbonyl (Boc) protecting group, serves as a versatile building block in organic synthesis and pharmaceutical development.

- Chemical Formula : C₁₁H₁₉N O₆

- CAS Number : 2380732-36-3

- Molecular Weight : 239.27 g/mol

- Purity : Estimated >97% .

The biological activity of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid is primarily attributed to its ability to interact with specific enzymes and biological pathways. The compound can undergo hydrolysis, releasing acetic acid and exposing the amine group for further reactions. This property is crucial for its role as a prodrug in medicinal chemistry, where it can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and permeability .

Biological Applications

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors for various enzymes, including protein arginine methyltransferases (PRMTs). For instance, studies have shown that modifications to the carboxylic acid moiety can significantly enhance cell permeability and enzymatic activity against targets like NNMT (nicotinamide N-methyltransferase) .

- Prodrug Development : The compound's esterification allows it to be used as a prodrug strategy, where it is converted into an active form within the body. This approach has been particularly effective in increasing the cellular activity of compounds that otherwise exhibit poor permeability due to polar functional groups .

- Biochemical Research : It serves as a useful tool in studying enzyme mechanisms and protein modifications, contributing to the understanding of various metabolic pathways .

Case Study 1: Esterase-Sensitive Prodrugs

A study focused on developing esterase-sensitive prodrugs based on (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid demonstrated that modifying the carboxylic acid into esters significantly improved cellular uptake and activity against target enzymes in live cells. This approach resulted in a marked increase in antiproliferative effects when tested against human cancer cell lines .

Case Study 2: Protein Arginine Methyltransferase Inhibition

Research examining the inhibition of PRMT7 and PRMT9 revealed that derivatives of this compound exhibited significant inhibitory effects at low concentrations (<5 μM). The mechanism involved competitive inhibition with respect to substrate binding, highlighting its potential as a therapeutic agent against diseases involving dysregulated methylation processes .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Esterase-Sensitive Prodrugs | Cellular Activity | Improved permeability and activity against NNMT; significant antiproliferative effects observed. |

| PRMT Inhibition | Enzyme Targeting | Derivatives showed potent inhibition at low concentrations; potential therapeutic implications. |

Q & A

Q. What is the role of (2R,3S)-3-acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid in peptide synthesis?

This compound serves as a chiral building block for introducing protected amino acid residues into peptides. The tert-butoxycarbonyl (Boc) group protects the amine, while the acetoxy group allows for selective deprotection during coupling reactions. It is particularly useful in solid-phase peptide synthesis (SPPS) to ensure stereochemical integrity .

Q. Which functional groups require protection in this compound, and how are they typically characterized?

- The amine is protected with the Boc group (tert-butoxycarbonyl), which is stable under acidic conditions.

- The carboxylic acid remains unprotected for activation during peptide coupling.

- The acetoxy group at C3 acts as a temporary protecting group for hydroxyl functionality. Characterization involves NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity assessment, and mass spectrometry (MS) to verify molecular weight .

Q. What safety precautions are critical when handling this compound?

- Acute toxicity (H302) : Avoid ingestion; use PPE (gloves, lab coat).

- Skin/eye irritation (H315/H319) : Work in a fume hood; rinse immediately upon contact.

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the acetoxy group .

Q. How is the stereochemical configuration of this compound validated experimentally?

Q. What are the recommended storage conditions to ensure stability?

Store in moisture-free , light-protected containers at 2–8°C . The Boc group is sensitive to strong acids (e.g., TFA), while the acetoxy group may hydrolyze under prolonged exposure to humidity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Stepwise protection : Introduce Boc first via di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10).

- Stereoselective acetylation : Use acetyl chloride with a chiral catalyst (e.g., DMAP) to retain (2R,3S) configuration.

- Purification : Employ flash chromatography (hexane/EtOAc gradient) to isolate intermediates with >90% yield .

Q. What strategies prevent stereochemical inversion during coupling reactions?

- Low-temperature activation : Use HOBt/DIC at 0–4°C to minimize racemization.

- Coupling agents : Opt for PyBOP or HATU, which reduce side reactions compared to EDCI.

- In situ FTIR monitoring : Track carboxylic acid activation (disappearance of –OH stretch at 2500 cm⁻¹) .

Q. How to resolve discrepancies between experimental and computational NMR data?

- Quantum chemical calculations : Compare experimental ¹³C NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons.

- Deuterated solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

Q. What causes batch-to-batch variability in melting points, and how is it addressed?

- Polymorphism : Recrystallize from a 1:1 EtOAc/hexane mixture to ensure a single crystalline form.

- Impurity profiling : Use LC-MS to detect residual solvents (e.g., DMF) or byproducts (e.g., deacetylated derivatives).

- Thermogravimetric analysis (TGA) : Confirm decomposition temperature aligns with literature (e.g., ~150°C) .

Q. Are there alternative synthetic routes to access this compound with improved enantiomeric excess?

- Biocatalytic approaches : Use lipases (e.g., Candida antarctica) for enantioselective acetylation of the C3 hydroxyl group.

- Asymmetric hydrogenation : Catalyze ketone intermediates with Ru-BINAP complexes to achieve >99% ee.

- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility .

Notes on Data Gaps and Contradictions

- Physical properties : lacks specific data (e.g., logP, vapor pressure). Researchers should experimentally determine these or consult primary literature.

- Safety data : Discrepancies exist in hazard classifications (e.g., H302 in vs. H335 in ). Cross-reference SDS from multiple suppliers (e.g., Indagoo, BLD Pharmatech) for comprehensive risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.